N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-11-6-2-3-7-12(11)18-16(20)15-9-13(19)10-5-1-4-8-14(10)21-15/h1-9H,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYUELGMNKDRGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324578 | |
| Record name | N-(2-chlorophenyl)-4-oxochromene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197810 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
690695-16-0 | |
| Record name | N-(2-chlorophenyl)-4-oxochromene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
DCC/DMAP-Mediated Coupling
-
Reagents : N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP).
-
Conditions :
-
Solvent: Dry dichloromethane (DCM) or DMF.
-
Temperature: 0°C to room temperature.
-
Yield: 60–75%.
-
PyBOP-Assisted Coupling
Comparative Data :
One-Pot Synthesis Using Pyridine Catalysis
A patent (CA2127945C) outlines a pyridine-mediated method for simultaneous cyclization and amidation:
-
Step 1 : 2-Carboxy-4-oxo-4H-benzopyran reacts with ammonia in pyridine/alcohol to form carboxamide.
-
Step 2 : Dehydration with POCl₃ or SOCl₂ yields the nitrile intermediate, which is hydrolyzed to the carboxamide.
Advantages :
Crystallization and Purification Techniques
Final purification often involves solvent-dependent crystallization:
-
Method A : Dissolve crude product in ethyl acetate, then add hexane to induce crystallization.
-
Method B : Use water-insoluble solvents (e.g., toluene) for solvent stripping, yielding high-purity crystals.
Crystallization Data :
| Solvent System | Purity (%) | Crystal Form | Source |
|---|---|---|---|
| Ethyl Acetate/Hexane | 95–98 | Needle-like | |
| Toluene/Water | 98–99 | Plate-like |
Alternative Routes: Multi-Component Reactions
Recent studies explore one-pot syntheses combining chromene formation and amidation:
-
Example : Reacting 2-hydroxyacetophenone, diethyl oxalate, and 2-chloroaniline in the presence of Mg-Al hydrotalcite.
Challenges and Optimizations
-
Byproduct Formation : Over-reaction with ammonia may yield ring-opened intermediates; controlled stoichiometry (1:1.2 acid:amine) minimizes this.
-
Scale-Up Issues : PyBOP is cost-prohibitive for industrial use; DCC remains preferred despite lower yields.
Recent Advances (2022–2025)
Chemical Reactions Analysis
Oxidation Reactions
The chromene ring and carbonyl groups in the compound are susceptible to oxidation. Common reagents and outcomes include:
Mechanistic Insight : The electron-withdrawing chlorophenyl group stabilizes intermediates during oxidation, directing reactivity toward the chromene backbone .
Reduction Reactions
Reductive modifications primarily affect the carbonyl and aromatic systems:
Structural Influence : The planar chromene system facilitates electron transfer during reduction, while the chlorophenyl group moderates reaction rates .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the aromatic rings:
Electrophilic Aromatic Substitution
Nucleophilic Substitution
| Reagent | Conditions | Product | Key Observations |
|---|---|---|---|
| Ammonia | High-pressure reactor | Amine-functionalized analogs | Limited success due to poor leaving-group capacity of the chloride. |
Comparative Reactivity with Structural Analogs
The reactivity profile aligns with related chromene carboxamides but differs due to steric and electronic effects from the 2-chlorophenyl group:
Scientific Research Applications
Anticancer Activity
Research indicates that chromone derivatives, including N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia) cells. For instance, derivatives based on chromen-4-one have been evaluated for their cytotoxicity, revealing moderate to high inhibitory effects against cancer cell proliferation .
Table 1: Cytotoxicity of Chromone Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Chroman-2,4-dione derivative | HL-60 | 42.0 |
| Chromen-4-one derivative | MOLT-4 | 24.4 |
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. It has been evaluated for its ability to inhibit biofilm formation in Pseudomonas aeruginosa, with several derivatives demonstrating significant inhibition without cytotoxic effects on mammalian cells . This suggests potential applications in treating infections associated with biofilm-forming bacteria.
Table 2: Antimicrobial Activity Against Biofilm Formation
| Compound | % Inhibition at 50 µM | Cytotoxicity (IC50) |
|---|---|---|
| This compound | TBD | >1.0 mM |
| 2,4-dinitro-N-(4-oxo-4H-chromen-2-yl) benzamide | >50% | >1.0 mM |
Synthetic Approaches
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions : Utilizing 2-chlorobenzoyl chloride and appropriate amines.
- Multi-component Reactions : Integrating various functional groups into the chromone framework to enhance yield and efficiency .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of various chromone derivatives, this compound was found to exhibit significant cytotoxic effects against MCF-7 and HL-60 cell lines, indicating its potential as a lead compound in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound demonstrated its effectiveness in inhibiting biofilm formation in Pseudomonas aeruginosa. The compound showed over 50% inhibition at concentrations that were non-toxic to mammalian cells, highlighting its therapeutic potential in infectious diseases .
Mechanism of Action
The mechanism by which N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Physicochemical Properties
<sup>a</sup> logP values estimated via analogy to and substituent contributions.
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Lipophilicity: The 2-chlorophenyl group in the target compound contributes to a moderate logP (~5.0), balancing lipophilicity for membrane permeability.
- Molecular Weight : Derivatives with bulky substituents (e.g., ’s oxazole sulfamoyl group) exceed 450 Da, which may limit bioavailability per Lipinski’s rules. The target compound (299.5 Da) aligns better with drug-likeness criteria.
Hydrogen Bonding and Bioactivity
- The carboxamide group in all compounds serves as a hydrogen bond donor/acceptor. Sulfonamide derivatives () introduce additional H-bond acceptors (S=O), improving interactions with polar enzyme active sites. The target compound’s 2-chlorophenyl group, however, relies on hydrophobic/π-π stacking for target binding, which may favor different biological targets .
Core Heterocycle Modifications
- However, the quinoline derivative’s logP (6.73) suggests higher tissue accumulation risks compared to the target compound .
Biological Activity
N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound features a chromene core, characterized by a fused benzene and pyran ring structure. The presence of a chlorophenyl group enhances its pharmacological properties. The general structure can be represented as follows:
Anticancer Activity
Numerous studies have indicated that chromene derivatives exhibit significant anticancer properties. For this compound, preliminary reports suggest notable anticancer activity:
The mechanisms through which this compound exerts its anticancer effects may involve:
- Induction of Apoptosis : Studies have shown that chromene derivatives can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and reactive oxygen species (ROS) generation .
- Inhibition of Cell Proliferation : The compound has been reported to inhibit the proliferation of various cancer cell lines, suggesting potential applications in cancer therapy .
- Targeting Enzymatic Pathways : Chromenes are known to interact with key enzymes involved in cancer progression, such as cyclooxygenase and lipoxygenase .
Case Studies
- Study on 5,6,7,8-Tetrahydro-4H-Chromenes : This research evaluated the anticancer potential against six cancer cell lines. Compounds demonstrated high inhibition rates with IC50 values below 1 µM for certain derivatives . Morphological studies indicated significant apoptotic changes in treated cells.
- Evaluation of Chromone Derivatives : Another study focused on various chromone derivatives, revealing their cytotoxic effects against MCF-7 cells and other cancer types. The findings suggested that structural modifications could enhance their anticancer activity .
- MAO-B Inhibition Studies : Research has highlighted the potential of chromones as selective inhibitors of monoamine oxidase B (MAO-B), which is linked to neurodegenerative diseases and may have implications for cancer treatment as well .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide?
- Answer: The compound is typically synthesized via condensation of 4-oxo-4H-chromene-2-carboxylic acid derivatives with 2-chloroaniline. Key steps include:
- Cyclization reactions using coupling agents like EDCI or DCC under anhydrous conditions to form the carboxamide bond .
- Microwave-assisted synthesis to enhance reaction efficiency and yield, as demonstrated in structurally related chromene systems (e.g., 70–85% yields under 100–120°C for 30–60 minutes) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Answer:
- X-ray diffraction (XRD): Resolves bond lengths (e.g., C=O at 1.22 Å, C-Cl at 1.74 Å) and torsional angles, with refinement using SHELX software .
- NMR spectroscopy: 1H/13C NMR identifies the chromene backbone (δ 6.8–8.2 ppm for aromatic protons) and the carboxamide NH signal (δ 10.2–10.5 ppm) .
- High-resolution mass spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 314.0482) .
Advanced Research Questions
Q. How can researchers design kinase inhibition assays to evaluate the biological activity of this compound?
- Answer:
- In vitro kinase assays: Use recombinant Src/Abl kinases with ATP-concentration-dependent inhibition studies (IC50 determination via fluorescence polarization) .
- Cell-based models: K562 leukemia xenografts assess antiproliferative effects (MTT assays) and Western blotting for phosphorylation status (e.g., Bcr-Abl inhibition) .
- Dose-response studies: Administer 10–100 mg/kg orally in murine models to evaluate tumor regression and toxicity profiles .
Q. What strategies resolve contradictions in solubility data across different studies?
- Answer:
- Polymorph screening: Recrystallize from DMF/water or acetone/hexane mixtures to isolate stable forms, followed by XRD and DSC/TGA to compare lattice energies .
- Solvent polarity studies: Measure logP values (e.g., 2.8–3.2 via shake-flask method) to correlate solubility with hydrogen-bonding capacity .
- pH-dependent solubility: Test in buffered solutions (pH 1–10) to identify ionizable groups affecting dissolution .
Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?
- Answer:
- Structural modifications: Replace ester groups with amides to reduce metabolic lability (e.g., 50% higher plasma stability in rodent models) .
- Pharmacokinetic profiling: Use LC-MS/MS to quantify plasma concentrations (Cmax, AUC) and co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to prolong half-life .
- Biodistribution studies: Radiolabel the compound with 14C or 3H to track tissue penetration and clearance rates .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported biological activity (e.g., varying IC50 values)?
- Answer:
- Assay standardization: Validate protocols using positive controls (e.g., imatinib for kinase inhibition) and ensure consistent ATP concentrations (1–10 μM) .
- Cellular context: Account for differences in cell lines (e.g., K562 vs. HL-60) and genetic backgrounds affecting target expression .
- Meta-analysis: Compare data across studies using standardized metrics (e.g., normalized % inhibition at 10 μM) .
Q. What computational methods predict intermolecular interactions influencing crystallization?
- Answer:
- Hydrogen-bonding analysis: Use graph-set notation (e.g., R22(8) motifs) to map donor-acceptor patterns in XRD-resolved structures .
- Molecular dynamics (MD) simulations: Model solvent interactions (e.g., DMF vs. ethanol) to predict nucleation kinetics and crystal packing .
Methodological Best Practices
Q. What purification techniques maximize yield and purity for this compound?
- Answer:
- Flash chromatography: Use gradient elution (hexane → ethyl acetate) with silica gel (200–300 mesh) to separate carboxamide derivatives .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water for needle-like crystals) and cooling rates (−20°C for 24 hours) .
Q. How to validate synthetic intermediates during multi-step synthesis?
- Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
